molecular formula C23H24ClN5O2S B2815659 2-[(8-chloro-4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio]-N-(2,4-dimethylphenyl)acetamide CAS No. 1111176-31-8

2-[(8-chloro-4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio]-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B2815659
CAS No.: 1111176-31-8
M. Wt: 469.99
InChI Key:
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Description

The compound is a complex organic molecule with several functional groups. It contains a triazoloquinazolinone core, which is a type of heterocyclic compound. Heterocyclic compounds are widely studied in medicinal chemistry due to their diverse biological activities .

Scientific Research Applications

Chemical Synthesis and Molecular Rearrangements

Research on triazoloquinazolinone derivatives has explored their synthesis and the molecular rearrangements they undergo. For example, studies have investigated the preparation of triazoloquinazolinium betaines and the molecular structures of these compounds through X-ray crystallography. This research highlights the compound's relevance in chemical synthesis and structural analysis, providing a foundation for developing novel compounds with specific properties (Crabb et al., 1999).

Pharmacological Applications

Quinazolinone derivatives have been synthesized and evaluated for their pharmacological properties, such as H1-antihistaminic activity. For instance, novel 1-substituted-4-(3-chlorophenyl)-[1,2,4] triazolo [4,3-a] quinazolin-5(4H)-ones were synthesized and found to exhibit significant H1-antihistaminic activity, with some compounds showing comparable potency to chlorpheniramine maleate but with negligible sedative properties. This suggests potential applications in developing new antihistaminic drugs with reduced side effects (Gobinath et al., 2015).

Anticancer Activity

Further research into quinazolinone derivatives has identified their potential in cancer treatment. Compounds with quinazolinone structures have been evaluated for their cytotoxic effects against various cancer cell lines, demonstrating considerable activity and highlighting their potential as anticancer agents. This includes studies on the synthesis and cytotoxic evaluation of quinazolinone-1, 3, 4-oxadiazole derivatives, indicating the promising role of these compounds in cancer research (Hassanzadeh et al., 2019).

Properties

IUPAC Name

2-[[8-chloro-4-(2-methylpropyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]-N-(2,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN5O2S/c1-13(2)11-28-21(31)17-7-6-16(24)10-19(17)29-22(28)26-27-23(29)32-12-20(30)25-18-8-5-14(3)9-15(18)4/h5-10,13H,11-12H2,1-4H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYSQMGBQKWPMIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C3N2C4=C(C=CC(=C4)Cl)C(=O)N3CC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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